molecular formula C20H15NO8 B3556136 METHYL 4-[(2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)OXY]BENZOATE

METHYL 4-[(2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)OXY]BENZOATE

Cat. No.: B3556136
M. Wt: 397.3 g/mol
InChI Key: IZNBDHQRQMLZKM-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]oxy}acetyl)oxy]benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]oxy}acetyl)oxy]benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then subjected to acylation reactions with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]oxy}acetyl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-[(2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]oxy}acetyl)oxy]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]oxy}acetyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

Uniqueness

Methyl 4-[(2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]oxy}acetyl)oxy]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyacetyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO8/c1-27-20(26)12-6-8-13(9-7-12)29-17(23)11-28-16(22)10-21-18(24)14-4-2-3-5-15(14)19(21)25/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNBDHQRQMLZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[(2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)OXY]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[(2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)OXY]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[(2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)OXY]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[(2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)OXY]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-[(2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)OXY]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-[(2-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)OXY]BENZOATE

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